molecular formula C6H7Br2NO B1520324 [(4,5-Dibromofuran-2-yl)methyl](methyl)amine CAS No. 1221722-79-7

[(4,5-Dibromofuran-2-yl)methyl](methyl)amine

Cat. No.: B1520324
CAS No.: 1221722-79-7
M. Wt: 268.93 g/mol
InChI Key: IRVFJNNPAZHTHM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine. This designation clearly indicates the presence of two bromine substituents at positions 4 and 5 of the furan ring, with a methylaminomethyl group attached at position 2 of the heterocyclic system. The compound possesses the molecular formula C₆H₇Br₂NO, yielding a molecular weight of 268.94 atomic mass units.

The systematic identification extends to multiple chemical identifiers essential for database searches and chemical documentation. The International Chemical Identifier string reads 1S/C6H7Br2NO/c1-9-3-4-2-5(7)6(8)10-4/h2,9H,3H2,1H3, providing a unique computational representation of the molecular structure. The corresponding International Chemical Identifier Key appears as IRVFJNNPAZHTHM-UHFFFAOYSA-N, serving as a shortened version for rapid database identification.

The compound classification places it within the broader category of substituted furan derivatives, specifically as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. Additionally, it belongs to the class of heterocyclic compounds due to the oxygen-containing furan ring structure. This dual classification significantly influences its chemical reactivity patterns and potential synthetic applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of (4,5-Dibromofuran-2-yl)methylamine exhibits characteristic features of brominated heterocyclic systems. The furan ring maintains its planar conformation typical of aromatic five-membered heterocycles, while the presence of two bulky bromine atoms at adjacent positions creates significant steric effects that influence the overall molecular geometry. The dibrominated furan system demonstrates similar structural characteristics to related compounds studied in crystallographic analyses.

Crystallographic studies of analogous dibrominated furan derivatives reveal important structural parameters. Research on related compounds shows typical carbon-bromine bond lengths ranging from 1.85 to 1.90 Angstroms, with bromine atoms positioned out of the furan plane due to their size. The molecular structure consists of the furan ring with its characteristic five-membered aromatic system, where the oxygen atom participates in the delocalized π-electron system.

The aminomethyl substituent introduces additional conformational complexity through its methylene bridge connecting the furan ring to the dimethylamino group. The carbon-nitrogen bond length typically measures approximately 1.47 Angstroms, while the nitrogen-methyl bonds exhibit standard lengths of about 1.45 Angstroms. The overall molecular geometry reflects a balance between the planar aromatic furan system and the tetrahedral geometry around the nitrogen center.

Crystal packing studies of similar dibrominated furan compounds indicate that intermolecular interactions are dominated by halogen-halogen contacts and weak hydrogen bonding involving the nitrogen-hydrogen functionality. These interactions significantly influence the solid-state properties and potential crystalline arrangements of the target compound.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for (4,5-Dibromofuran-2-yl)methylamine through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's structural features. The furan ring proton appears as a singlet in the aromatic region, typically around 6-7 parts per million, due to the absence of adjacent protons on the dibrominated ring system.

The aminomethyl protons generate a distinctive pattern with the methylene bridge protons appearing as a singlet around 3.5-4.0 parts per million, reflecting their equivalence and proximity to both the furan oxygen and the nitrogen atom. The N-methyl group produces a characteristic singlet around 2.3-2.5 parts per million, while the N-H proton appears as a broad signal around 1.5-2.0 parts per million, which may be exchange-broadened depending on the solvent and temperature conditions.

Carbon-13 nuclear magnetic resonance analysis reveals the electronic environment of each carbon atom within the molecular framework. The furan ring carbons exhibit signals characteristic of aromatic carbons, with the C-2 carbon appearing downfield due to its attachment to the electron-withdrawing aminomethyl group. The brominated carbons C-4 and C-5 show characteristic chemical shifts reflecting the electronegative nature of the bromine substituents.

Fourier-transform infrared spectroscopy identifies key functional group vibrations that confirm the structural assignments. The spectrum displays characteristic C-H stretching vibrations in the 2800-3000 wavenumber range, while the furan ring exhibits aromatic C=C stretching around 1500-1600 wavenumbers. The C-Br stretching vibrations appear in the lower frequency region around 500-700 wavenumbers, confirming the presence of the dibrominated system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (4,5-Dibromofuran-2-yl)methylamine provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 268/270/272, reflecting the isotopic pattern expected for a dibrominated compound. The presence of two bromine atoms creates a distinctive isotopic signature with peaks separated by two mass units due to the natural abundance of bromine-79 and bromine-81 isotopes.

The base peak typically corresponds to the loss of one bromine atom, generating a fragment at mass-to-charge ratio 189/191. This fragmentation represents a common pathway for brominated aromatic compounds where the carbon-bromine bond undergoes homolytic cleavage. Secondary fragmentation involves the loss of the second bromine atom, producing a peak at mass-to-charge ratio 110 corresponding to the debrominated furan-aminomethyl fragment.

Additional fragmentation pathways include the cleavage of the aminomethyl side chain, generating fragments corresponding to the dibromofuran cation. The nitrogen-containing fragments appear at lower mass-to-charge ratios, with characteristic peaks corresponding to methylamine and dimethylamine fragments. These fragmentation patterns provide confirmation of the connectivity between the furan ring and the aminomethyl substituent.

The fragmentation behavior also reveals information about the relative stability of different portions of the molecule. The furan ring system demonstrates considerable stability under electron impact conditions, while the carbon-bromine bonds represent the primary fragmentation sites due to their relatively low bond dissociation energies compared to carbon-carbon and carbon-oxygen bonds within the aromatic system.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of (4,5-Dibromofuran-2-yl)methylamine. These computational studies reveal the distribution of electron density throughout the molecular framework and identify the most reactive sites for potential chemical transformations. The calculations typically employ hybrid functionals such as B3LYP or modern meta-GGA functionals with appropriate basis sets to accurately describe the halogenated heterocyclic system.

Molecular orbital analysis demonstrates the electronic characteristics of the compound, particularly the interaction between the furan π-system and the bromine substituents. The highest occupied molecular orbital primarily localizes on the furan ring with significant contribution from the oxygen lone pairs, while the lowest unoccupied molecular orbital exhibits antibonding character involving the carbon-bromine bonds. This orbital arrangement influences the compound's reactivity patterns and potential for nucleophilic substitution reactions.

The computational studies also reveal the impact of bromine substitution on the furan ring's electronic properties. The electron-withdrawing nature of the bromine atoms significantly affects the electron density distribution, making the furan ring more electron-deficient compared to unsubstituted analogues. This electronic perturbation influences both the chemical reactivity and spectroscopic properties of the compound.

Geometric optimization calculations confirm the experimental structural parameters and provide additional insights into conformational preferences. The calculations indicate minimal deviation from planarity for the furan ring system, with the bromine atoms positioned slightly out of the ring plane due to steric interactions. The aminomethyl substituent adopts conformations that minimize steric interactions between the N-methyl groups and the furan ring system.

Molecular electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of high electron density around the nitrogen and oxygen atoms, and areas of electron deficiency near the brominated carbons. This information proves valuable for understanding intermolecular interactions and potential binding sites for biological or catalytic applications.

Properties

IUPAC Name

1-(4,5-dibromofuran-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2NO/c1-9-3-4-2-5(7)6(8)10-4/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVFJNNPAZHTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4,5-Dibromofuran-2-yl)methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine
  • Molecular Formula : C6H7Br2NO
  • Molecular Weight : 236.93 g/mol
  • Physical Form : Liquid
  • Purity : 95% .

The biological activity of (4,5-dibromofuran-2-yl)methylamine is primarily attributed to its interaction with various biological pathways. The compound has been studied for its potential as an inhibitor of protein kinase B (Akt), a critical regulator in cell survival and apoptosis. Inhibition of Akt can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Biological Activities

  • Anticancer Activity :
    • Research indicates that compounds similar to (4,5-dibromofuran-2-yl)methylamine can inhibit Akt activity, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines .
    • A study demonstrated that derivatives of dibromofuran compounds exhibit significant cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications .
  • Anti-inflammatory Properties :
    • The compound may also possess anti-inflammatory effects by modulating the expression of adhesion molecules involved in leukocyte trafficking during inflammatory responses. This modulation can reduce inflammation in conditions such as arthritis .
  • Neuroprotective Effects :
    • Preliminary studies suggest that dibromofuran derivatives may offer neuroprotective benefits by inhibiting pathways associated with neurodegenerative diseases. This effect is hypothesized to be linked to their ability to reduce oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of Akt activity
Anti-inflammatoryReduced leukocyte adhesion
NeuroprotectiveReduced oxidative stress

Notable Research Findings

  • A study published in Current Opinion in Pharmacology highlighted the role of dibromofuran compounds in inhibiting the Akt signaling pathway, which is crucial for cell survival in cancer cells. The findings suggest that targeting this pathway could enhance the efficacy of existing cancer therapies .
  • Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit the expression of e-selectin and ICAM-1, which are critical for leukocyte adhesion during inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence exclusively discusses activated methyl diethanol amine (aMDEA) -impregnated mesoporous carbon (MC) for CO₂ adsorption. While structurally distinct from (4,5-Dibromofuran-2-yl)methylamine, MDEA-based systems provide insights into amine-functionalized adsorbents. Below is a comparative analysis of MDEA-MC with other amine-modified adsorbents and commercial activated carbon:

Table 1: Key Properties of Amine-Modified Adsorbents

Property aMDEA-MC (43 wt.%) Untreated MC Commercial Activated Carbon
BET Surface Area (m²/g) 203.3 356.6 800–1200
Total Pore Volume (cm³/g) 0.27 0.55 0.4–0.6
Nitrogen Content (wt.%) 0.37 0.30 <0.1
CO₂ Adsorption Capacity (mmol/g) 2.63 1.60 1.95

Source:

Key Findings:

Mechanism :

  • aMDEA-MC : Combines physical adsorption (mesopores) and chemical adsorption (amine-CO₂ reaction). The amine groups enhance CO₂ binding via carbamate formation, despite reduced surface area .
  • Untreated MC : Relies solely on physisorption, resulting in lower capacity .
  • Activated Carbon : Dominated by physisorption; higher surface area but lacks chemical interaction sites .

Performance :

  • aMDEA-MC achieved 2.63 mmol CO₂/g , outperforming untreated MC (1.60 mmol/g) and commercial carbon (1.95 mmol/g). This highlights the synergy between amine functionalization and mesoporous structure .

Structural Trade-offs :

  • Impregnating MDEA reduced the BET surface area of MC by 43% and pore volume by 50%, confirming pore-filling by MDEA. However, the chemical reactivity of amines compensated for these losses .

Notes on Evidence Limitations and Data Gaps

Nomenclature Discrepancy: The evidence focuses on methyl diethanol amine (MDEA), a tertiary amine used in CO₂ capture, which is structurally unrelated to (4,5-Dibromofuran-2-yl)methylamine. No data on brominated furan amines is provided.

Missing Comparisons :

  • The query compound’s analogs (e.g., brominated furans with other amines) are absent in the evidence. For a valid comparison, studies on brominated heterocycles or methylamine-functionalized furans would be required.

Recommendations :

  • Consult specialized databases (e.g., Reaxys, SciFinder) for brominated furan amines.
  • Investigate recent literature on brominated furans in catalysis or medicinal chemistry for structural/functional parallels.

Preparation Methods

Starting Material and Key Intermediate Preparation

  • 4,5-Dibromo-furan-2-carbaldehyde is prepared or procured as the starting material. This compound contains the dibromo substitution on the furan ring and an aldehyde functional group at position 2.

Conversion of Aldehyde to Chloromethyl Intermediate

  • The aldehyde group is reduced to a hydroxymethyl group using a mild reducing agent (e.g., sodium borohydride).
  • The resulting alcohol is then converted to a chloromethyl derivative by treatment with cyanuric chloride in dimethylformamide (DMF). This step activates the position for nucleophilic substitution.

Nucleophilic Substitution with Methylamine

  • The chloromethyl intermediate undergoes substitution with methylamine or a methylamine equivalent.
  • This reaction typically proceeds under mild conditions to avoid debromination or ring opening.
  • The product is (4,5-dibromofuran-2-yl)methylamine, isolated as a liquid with high purity (around 95%).

Synthetic Scheme Overview

Step Reagents/Conditions Transformation
1 Starting from 4,5-dibromo-furan-2-carbaldehyde Reduction of aldehyde to alcohol
2 Cyanuric chloride in DMF Conversion of alcohol to chloromethyl intermediate
3 Methylamine (nucleophile) Substitution to form (4,5-dibromofuran-2-yl)methylamine

Research Findings and Data

  • The compound is commercially available with a purity of approximately 95%, stored as a liquid at 4°C.
  • The synthetic route is efficient, with selective bromination maintained throughout the process.
  • The compound exhibits hazardous properties (GHS05, GHS07 pictograms) and requires careful handling, including precautionary measures such as avoiding inhalation and skin contact.

Related Synthetic Approaches in Literature

Research on analogs, such as 4,5-dibromo-thiophene derivatives, demonstrates similar synthetic strategies involving:

  • Starting from 4,5-dibromo heterocyclic aldehydes.
  • Reduction and chlorination steps to activate the 2-position.
  • Amination with various amines, including methylamine, to generate a series of substituted amines.

These methods confirm the robustness of the approach and its adaptability to related furan and thiophene derivatives, facilitating structure-activity relationship studies in drug discovery contexts.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4,5-Dibromo-furan-2-carbaldehyde
Key Reagents Sodium borohydride, cyanuric chloride, methylamine
Solvent Dimethylformamide (DMF)
Reaction Type Reduction, chlorination, nucleophilic substitution
Product Purity ~95%
Physical State Liquid
Storage Temperature 4°C
Safety Considerations Toxicity, corrosive; handle with PPE

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (4,5-Dibromofuran-2-yl)methylamine, and what parameters critically influence yield?

  • Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For alkylation, a brominated furan precursor (e.g., 4,5-dibromofuran-2-carbaldehyde) can react with methylamine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF. Critical parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk side reactions.
  • Catalyst/base selection : Strong bases like NaH enhance nucleophilicity but require anhydrous conditions.
  • Stoichiometry : Excess methylamine (1.5–2.0 equivalents) ensures complete conversion of the aldehyde intermediate.
  • Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of (4,5-Dibromofuran-2-yl)methylamine?

  • Methodological Answer :

  • FTIR : Identifies amine C-N stretching (~1030–1100 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹). Compare with reference spectra to confirm functional groups .
  • NMR :
  • ¹H NMR : Signals for methyl groups (δ 2.2–2.5 ppm) and furan protons (δ 6.5–7.5 ppm).
  • ¹³C NMR : Confirm quaternary carbons in the dibromofuran ring (δ 110–150 ppm).
  • Elemental Analysis : Quantify nitrogen content to validate amine incorporation (expected ~6–8% N) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns from bromine atoms .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to minimize side reactions during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ FTIR to track aldehyde consumption and intermediate formation.
  • Phase-Transfer Catalysts : Add tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems.
  • Temperature Gradients : Start at 50°C to initiate reaction, then reduce to 30°C to suppress over-alkylation.
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester water or HBr byproducts .

Q. How should researchers resolve contradictions between NMR and FTIR data when characterizing (4,5-Dibromofuran-2-yl)methylamine?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations.
  • Impurity Analysis : Perform GC-MS or HPLC to detect side products (e.g., unreacted aldehyde or di-alkylated species).
  • Solvent Effects : Ensure deuterated solvents in NMR do not mask key peaks (e.g., DMSO-d₆ may broaden amine signals).
  • Computational Validation : Compare experimental FTIR peaks with DFT-simulated spectra for the expected structure .

Q. What computational methods predict the reactivity of (4,5-Dibromofuran-2-yl)methylamine in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., Gaussian 16) to evaluate activation barriers for bromine displacement.
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.
  • Solvent Effects : Use COSMO-RS to simulate solvation effects on reaction pathways .

Q. How does the electronic effect of the dibromofuran ring influence the amine group’s basicity?

  • Methodological Answer :

  • pKa Determination : Perform potentiometric titration in aqueous/organic solvents to measure amine basicity.
  • Comparative Studies : Synthesize analogs (e.g., monobromo or unchlorinated furans) to isolate electronic effects.
  • Computational Insights : Use Natural Bond Orbital (NBO) analysis to quantify electron withdrawal by bromine atoms .

Application-Oriented Questions

Q. What potential research applications does (4,5-Dibromofuran-2-yl)methylamine have in medicinal chemistry?

  • Methodological Answer :

  • Bioisostere Design : Replace phenyl rings in known drugs with dibromofuran to modulate lipophilicity and binding.
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution assays.
  • Enzyme Inhibition : Evaluate inhibition of kinases or proteases using fluorescence-based assays (e.g., FRET) .

Q. How can researchers assess the stability of (4,5-Dibromofuran-2-yl)methylamine under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-vis light (300–800 nm) and track photodegradation products.
  • Oxidative Stability : Add radical initiators (e.g., AIBN) to simulate oxidative stress .

Safety and Handling

Q. What safety precautions are critical when handling (4,5-Dibromofuran-2-yl)methylamine?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine
Reactant of Route 2
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine

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